molecular formula C23H17BrN4O5 B15029353 N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

Cat. No.: B15029353
M. Wt: 509.3 g/mol
InChI Key: JYVNXRSFTSJDSW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide is a complex organic compound with a molecular formula of C21H15BrN4O6 and a molecular weight of 499.281 g/mol . This compound is notable for its unique structure, which includes a bromophenyl group, a nitrobenzoyl group, and a dihydroquinoxalinone moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

Chemical Reactions Analysis

N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to modulate various biological activities .

Comparison with Similar Compounds

N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H17BrN4O5

Molecular Weight

509.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C23H17BrN4O5/c24-15-8-10-16(11-9-15)25-21(29)13-20-22(30)26-18-6-1-2-7-19(18)27(20)23(31)14-4-3-5-17(12-14)28(32)33/h1-12,20H,13H2,(H,25,29)(H,26,30)

InChI Key

JYVNXRSFTSJDSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC(=CC=C3)[N+](=O)[O-])CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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